molecular formula C14H17F2N3O6S B6998909 N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide

N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide

Cat. No.: B6998909
M. Wt: 393.37 g/mol
InChI Key: VCYBLWFFXLSGMX-UHFFFAOYSA-N
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Description

N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Properties

IUPAC Name

N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2N3O6S/c1-26(21,22)17-7-10-8-23-5-4-19(10)13(20)18-9-2-3-11-12(6-9)25-14(15,16)24-11/h2-3,6,10,17H,4-5,7-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYBLWFFXLSGMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1COCCN1C(=O)NC2=CC3=C(C=C2)OC(O3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the benzodioxole ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with difluoromethane.

    Introduction of the morpholine ring: This step involves the reaction of the benzodioxole intermediate with morpholine under suitable conditions.

    Sulfonamide formation:

    Carboxamide formation: The final step involves the coupling of the sulfonamide intermediate with a carboxylic acid derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The aromatic ring may undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)piperidine-4-carboxamide
  • N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)pyrrolidine-4-carboxamide

Uniqueness

The uniqueness of N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide lies in its specific combination of functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

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